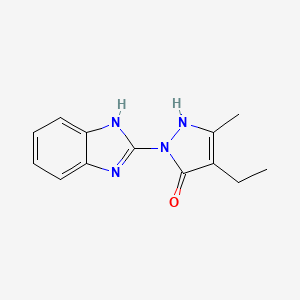

1-(1H-benzimidazol-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(1H-benzimidazol-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-ol is a compound that belongs to the class of benzimidazole derivatives.

Mecanismo De Acción

Target of Action

Benzimidazole derivatives, which this compound is a part of, have been reported to exhibit diverse pharmacological activities . They have been associated with antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .

Mode of Action

For instance, some benzimidazoles have been found to bind to tubulin proteins, disrupting microtubule assembly and the formation of spindles at cell division, resulting in the malsegregation of chromosomes .

Biochemical Pathways

It has been suggested that benzimidazole derivatives can react with various free radicals through several possible reaction pathways – hat in nonpolar medium, splet in polar medium, and raf in both media .

Pharmacokinetics

It has been reported that some benzimidazole derivatives are 100% bioavailable after oral administration .

Result of Action

It has been reported that benzimidazole derivatives have shown effectiveness against various ailments, including parasitic infections .

Action Environment

It is known that the effectiveness of benzimidazole derivatives can be influenced by various factors, including the presence of free radicals .

Métodos De Preparación

The synthesis of 1-(1H-benzimidazol-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-ol can be achieved through several synthetic routes. One common method involves the condensation of benzene-1,2-diamine with carbon disulfide and potassium hydroxide to form benzimidazole-2-thiol, which is then further reacted with appropriate reagents to introduce the pyrazole moiety . Industrial production methods often utilize microwave-assisted synthesis, which provides better yields and shorter reaction times compared to conventional heating methods .

Análisis De Reacciones Químicas

1-(1H-benzimidazol-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups that enhance the compound’s biological activity .

Aplicaciones Científicas De Investigación

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules with potential pharmaceutical applications . In biology, it has been studied for its antioxidant and radical scavenging properties . In medicine, it has shown promise as an antiparasitic agent and has been investigated for its potential use in treating various diseases . In industry, it is used in the development of materials with unique properties, such as adsorbent materials and thermostable polymers .

Comparación Con Compuestos Similares

1-(1H-benzimidazol-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-ol can be compared with other similar compounds, such as 1,4-bis(1H-benzimidazol-2-yl)benzene and 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid . These compounds share structural similarities with the benzimidazole core but differ in their functional groups and overall molecular structure. The uniqueness of this compound lies in its specific combination of the benzimidazole and pyrazole moieties, which confer distinct biological and chemical properties .

Actividad Biológica

The compound 1-(1H-benzimidazol-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-ol (CAS Number: 944782-87-0) is a pyrazole derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, anti-inflammatory effects, and other pharmacological profiles supported by recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H14N4O. Its structure includes a benzimidazole moiety, which is known for contributing to various biological activities. The compound's structural characteristics can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Weight | 242.28 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

| CAS Number | 944782-87-0 |

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. This compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

Case Studies

-

Cell Line Studies :

- In vitro assays indicated that the compound exhibited notable inhibition against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines with IC50 values of 3.79 µM, 12.50 µM, and 42.30 µM respectively .

- A comparative study showed that derivatives of pyrazole linked to benzimidazole also displayed significant cytotoxicity against HepG2 and Jurkat cell lines, suggesting a broader therapeutic potential .

- Mechanism of Action :

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented, with compounds similar to this compound showing promising results in reducing inflammation markers.

Research Findings

A study indicated that pyrazole derivatives could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, highlighting their potential use in treating inflammatory diseases .

Other Biological Activities

Beyond anticancer and anti-inflammatory effects, research has suggested other pharmacological activities:

Propiedades

IUPAC Name |

2-(1H-benzimidazol-2-yl)-4-ethyl-5-methyl-1H-pyrazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O/c1-3-9-8(2)16-17(12(9)18)13-14-10-6-4-5-7-11(10)15-13/h4-7,16H,3H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYHVECGLZNVEKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(NN(C1=O)C2=NC3=CC=CC=C3N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.